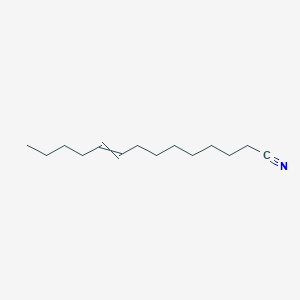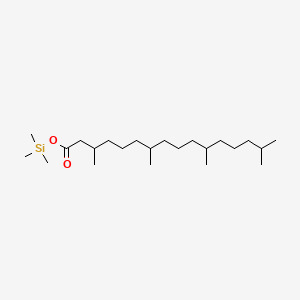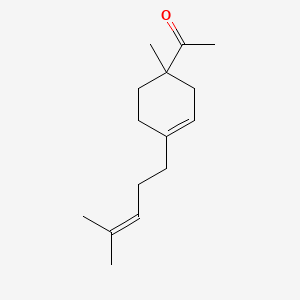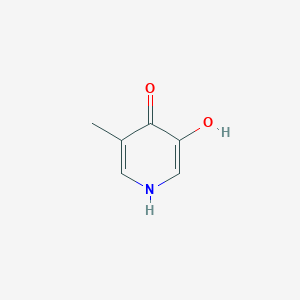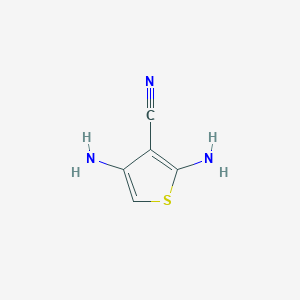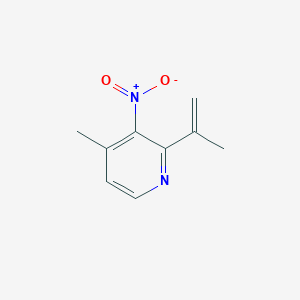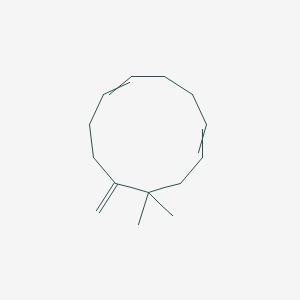
8,8-Dimethyl-9-methylene-1,5-cycloundecadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,8-Dimethyl-9-methylene-1,5-cycloundecadiene: is an organic compound with the molecular formula C14H22 It is a cyclic hydrocarbon featuring a methylene group and two methyl groups attached to the cycloundecadiene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-9-methylene-1,5-cycloundecadiene typically involves the following steps:
Starting Materials: The synthesis begins with cycloundecadiene as the base structure.
Methylation: Introduction of methyl groups at the 8th position using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Methylene Introduction: The methylene group is introduced at the 9th position through a reaction with formaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reactions.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification: Techniques such as distillation and chromatography are used to purify the final product.
化学反应分析
Types of Reactions
8,8-Dimethyl-9-methylene-1,5-cycloundecadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the double bonds to single bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
8,8-Dimethyl-9-methylene-1,5-cycloundecadiene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 8,8-Dimethyl-9-methylene-1,5-cycloundecadiene involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may modulate signaling pathways related to inflammation and microbial growth.
Effects: The compound’s structural features allow it to bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
8,8-Dimethyl-1,5-cycloundecadiene: Lacks the methylene group at the 9th position.
9-Methylene-1,5-cycloundecadiene: Lacks the methyl groups at the 8th position.
1,5-Cycloundecadiene: Lacks both the methylene and methyl groups.
属性
CAS 编号 |
62338-54-9 |
|---|---|
分子式 |
C14H22 |
分子量 |
190.32 g/mol |
IUPAC 名称 |
8,8-dimethyl-9-methylidenecycloundeca-1,5-diene |
InChI |
InChI=1S/C14H22/c1-13-11-9-7-5-4-6-8-10-12-14(13,2)3/h5,7-8,10H,1,4,6,9,11-12H2,2-3H3 |
InChI 键 |
JGOFSHMHNOXTRH-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC=CCCC=CCCC1=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


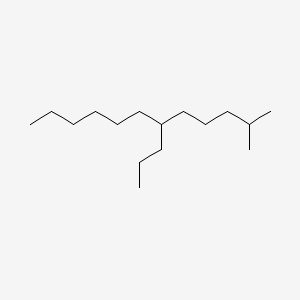

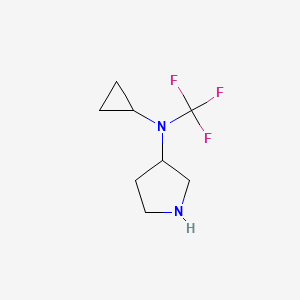
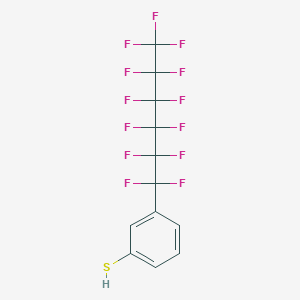

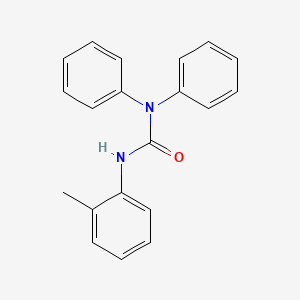
![3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13946389.png)
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13946390.png)
